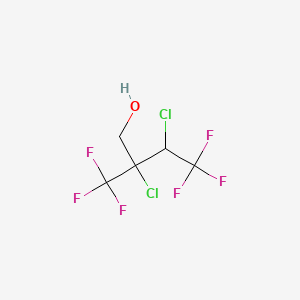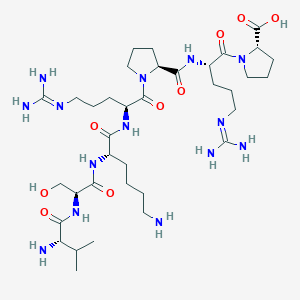
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure imparts distinctive reactivity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the introduction of chlorine and fluorine atoms into an organic backbone. One common method involves the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions. For example, the use of trichloromethylpyridine followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Applications De Recherche Scientifique
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Shares similar fluorinated and chlorinated features but differs in its pyridine ring structure.
4,4,4-Trifluorobutan-2-one: Another fluorinated compound with a simpler structure, used in different chemical applications.
Uniqueness
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to its combination of chlorine and fluorine atoms, which imparts distinctive reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Propriétés
Numéro CAS |
189287-63-6 |
|---|---|
Formule moléculaire |
C5H4Cl2F6O |
Poids moléculaire |
264.98 g/mol |
Nom IUPAC |
2,3-dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol |
InChI |
InChI=1S/C5H4Cl2F6O/c6-2(4(8,9)10)3(7,1-14)5(11,12)13/h2,14H,1H2 |
Clé InChI |
CKJDJTXXDCXMLS-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)



![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
